molecular formula C13H13NO4S B3126068 N-(Methylsulfonyl)-N-1-naphthylglycine CAS No. 330967-96-9

N-(Methylsulfonyl)-N-1-naphthylglycine

Cat. No. B3126068
CAS RN: 330967-96-9
M. Wt: 279.31 g/mol
InChI Key: VVNZXHNUHNUENW-UHFFFAOYSA-N
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Description

N-(Methylsulfonyl)-N-1-naphthylglycine (MSNG) is an organic compound with a wide range of applications in the fields of medicine, biology, and chemistry. It is a derivative of naphthylglycine, a naturally occurring amino acid found in plants and animals, and is commonly used in the synthesis of pharmaceuticals, diagnostics, and other biomedical products. MSNG is also used in the synthesis of polymers, polysaccharides, and other polymeric materials. In addition, it has been used in the development of novel drug delivery systems and in the formulation of new drug candidates.

Scientific Research Applications

Fluorescent Probes and Chemical Synthesis

N-(Methylsulfonyl)-N-1-naphthylglycine and its derivatives have been explored in various scientific research applications, particularly in the synthesis of fluorescent compounds and in the development of novel chemical synthesis methods. For instance, Oliveira-Campos et al. (2010) synthesized fluorescent compounds containing a naphthotriazole moiety substituted with a (vinylsulfonyl)aryl group or its precursors, showcasing the potential of these compounds as fluorescent probes due to their high fluorescence quantum yield. This research highlights the application of this compound derivatives in developing materials with promising fluorescence properties for potential use in bioimaging and analytical chemistry (Oliveira-Campos et al., 2010).

Medicinal Chemistry and Drug Development

In medicinal chemistry, derivatives of this compound have been investigated for their potential as enzyme inhibitors, demonstrating the compound's versatility in drug development. Deruiter et al. (1989) prepared a variety of N-(phenylsulfonyl)-N-phenylglycines as inhibitors of rat lens aldose reductase, indicating the therapeutic potential of these derivatives in managing conditions like diabetic complications by inhibiting specific enzymes (Deruiter, Borne, & Mayfield, 1989).

Material Science and Organic Electronics

N-substituted naphthalene derivatives, including those related to this compound, have been explored in material science, particularly in the development of organic electrodes for lithium batteries. Lakraychi et al. (2017) studied carboxylic and sulfonic N-substituted naphthalene diimide salts, showcasing their stability and effectiveness as non-polymeric organic electrodes, underscoring the broader applicability of this compound derivatives in energy storage technologies (Lakraychi et al., 2017).

properties

IUPAC Name

2-[methylsulfonyl(naphthalen-1-yl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-19(17,18)14(9-13(15)16)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNZXHNUHNUENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)O)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201268425
Record name N-(Methylsulfonyl)-N-1-naphthalenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

330967-96-9
Record name N-(Methylsulfonyl)-N-1-naphthalenylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330967-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Methylsulfonyl)-N-1-naphthalenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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